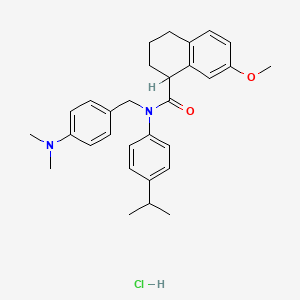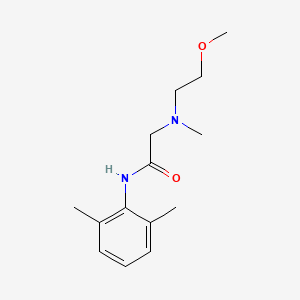
Apicidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apicidin is a fungal metabolite and a broad-spectrum antiprotozoal agent . It is a potent inhibitor of histone deacetylases (HDACs), particularly histone deacetylase 1 and 3 (HDAC1 and HDAC3) . It exhibits anti-protozoal activity against apicomplexan metabolite produced by parasites and also possesses anti-proliferative activity against several cancer cell lines .
Synthesis Analysis
Apicidin is produced by certain isolates of Fusarium semitectum . The apicidin biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS) gene cluster . The NRPS gene, named as apicidin synthetase gene 1 (APS1), along with other genes in the cluster, are required for apicidin production . The cluster gene APS2, a putative transcription factor, regulates the expression of the genes in the cluster .Molecular Structure Analysis
Apicidin is a cyclic tetrapeptide . It has structural similarities to the known histone deacetylase inhibitor apicidin . The molecular formula of Apicidin is C34H49N5O6 .Chemical Reactions Analysis
The apicidin biosynthetic pathway involves several chemical reactions . The apicidin analogues apicidin E, apicidin D2, and apicidin B were identified from chemical analysis of the mutants .Physical And Chemical Properties Analysis
The molecular weight of Apicidin is 623.8 g/mol . The molecular formula of Apicidin is C34H49N5O6 .Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
Apicidin has been shown to exhibit a broad spectrum of antiproliferative activity against various cancer cell lines, including its effects on cell cycle arrest, apoptosis induction, and morphological changes in tumor cells. Studies highlight its role in inhibiting HDAC activity, which leads to the accumulation of hyperacetylated histone H4, altering gene expression critical for cell cycle progression and tumor cell proliferation. For instance, Apicidin induced G1 phase cell cycle arrest in HeLa cells and selective changes in the expression of genes such as p21WAF1/Cip1 and gelsolin, which are known to control the cell cycle and cell morphology, respectively (Han et al., 2000).
Antiparasitic and Antimalarial Effects
Apicidin has demonstrated efficacy as a broad-spectrum antiparasitic agent, particularly against Apicomplexan parasites, and shows in vivo activity against Plasmodium berghei malaria. Its antiparasitic activity is attributed to the inhibition of Apicomplexan histone deacetylase, which induces hyperacetylation of histones, affecting transcriptional control and potentially impairing parasite development and survival (Darkin-Rattray et al., 1996).
Anti-invasive and Anti-angiogenic Potentials
Research has also identified the anti-invasive and anti-angiogenic potentials of Apicidin. For example, it dramatically inhibited the invasion of v-ras-transformed NIH3T3 cells and human melanoma A2058 cells, possibly due to its ability to regulate the activities of matrix metalloproteinases (MMPs). Moreover, Apicidin strongly inhibited new vessel formation, suggesting its usefulness as an anti-cancer agent by preventing tumor metastasis and angiogenesis (Kim et al., 2004).
Apicidin in Modulating Gene Expression
Apicidin's ability to induce histone hyperacetylation affects the expression of various genes critical for cell cycle control, apoptosis, and tumor suppression. The transcriptional activation of p21WAF1/CIP1 by Apicidin, for instance, is associated with the acetylation of histones H3 and H4, showcasing how changes in chromatin structure can lead to altered gene expression patterns relevant to cancer therapy and possibly other diseases (Kim et al., 2001).
Safety And Hazards
Propriétés
Numéro CAS |
183506-66-3 |
|---|---|
Nom du produit |
Apicidin |
Formule moléculaire |
C34H49N5O6 |
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
methyl 6-[(3S,6S,9S,12R)-3-butan-2-yl-6-[(1-methoxyindol-3-yl)methyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.4.0]hexadecan-9-yl]hexanoate |
InChI |
InChI=1S/C33H47N5O7/c1-5-21(2)29-33(43)37-18-12-11-16-27(37)32(42)34-24(14-7-6-8-17-28(39)44-3)30(40)35-25(31(41)36-29)19-22-20-38(45-4)26-15-10-9-13-23(22)26/h9-10,13,15,20-21,24-25,27,29H,5-8,11-12,14,16-19H2,1-4H3,(H,34,42)(H,35,40)(H,36,41)/t21?,24-,25-,27+,29-/m0/s1 |
Clé InChI |
ROUDRKBLRFRFCY-VWIQTCEGSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC |
SMILES canonique |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC |
Apparence |
Solid powder |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
apicidin apicidin C cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



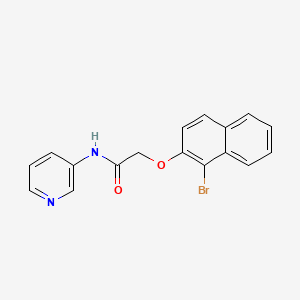
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)
![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)
![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)
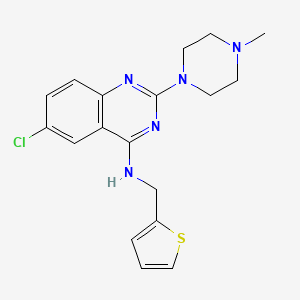
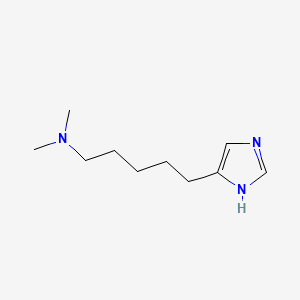
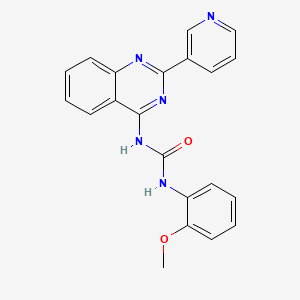
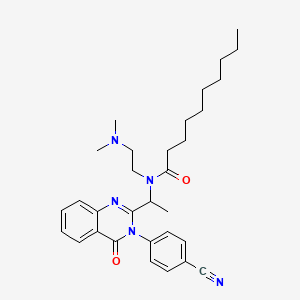
![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)
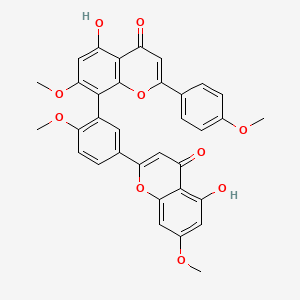
![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)
![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)
